molecular formula C23H22FN5OS B11200004 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

Cat. No.: B11200004
M. Wt: 435.5 g/mol
InChI Key: WBXDHHGKOSWYMB-UHFFFAOYSA-N
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Description

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrimidoindole moiety via a sulfanyl linkage. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves multiple steps, starting from the preparation of the fluorophenylpiperazine intermediate. This intermediate is then reacted with a pyrimidoindole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Chemical Reactions Analysis

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidoindole group can inhibit specific enzymes involved in cellular signaling pathways . These interactions lead to modulation of biological processes, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22FN5OS

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C23H22FN5OS/c1-15-6-7-18-16(12-15)21-22(27-18)23(26-14-25-21)31-13-20(30)29-10-8-28(9-11-29)19-5-3-2-4-17(19)24/h2-7,12,14,27H,8-11,13H2,1H3

InChI Key

WBXDHHGKOSWYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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